molecular formula C23-H29-N7-O6 B1663377 CGS 21680 hydrochloride CAS No. 124182-57-6

CGS 21680 hydrochloride

Cat. No. B1663377
CAS RN: 124182-57-6
M. Wt: 499.5 g/mol
InChI Key: PAOANWZGLPPROA-RQXXJAGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGS 21680 hydrochloride is a potent A2A adenosine receptor agonist . It is commonly used in research for studying neuronal transmission and respiration . It exhibits an IC50 of 22 nM and shows a 140-fold selectivity over the A1 receptor .


Molecular Structure Analysis

The molecular formula of CGS 21680 hydrochloride is C23H29N7O6.HCl . It has a molecular weight of 535.99 g/mol .


Physical And Chemical Properties Analysis

CGS 21680 hydrochloride is a white to light yellow powder or lump . It is air sensitive, hygroscopic, and heat sensitive . It is soluble up to 3.4 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin .

Mechanism of Action

Target of Action

CGS 21680 hydrochloride is a selective agonist for the adenosine A2A receptor . This receptor is a protein that, when bound to adenosine, can trigger various physiological responses. The adenosine A2A receptor plays a crucial role in the cardiovascular, immune, and nervous systems .

Mode of Action

CGS 21680 hydrochloride interacts with its target, the adenosine A2A receptor, by binding to it with a Ki value of 27 nM . This interaction triggers a series of biochemical reactions within the cell. For instance, it has been found to significantly upregulate CD39 and CD73 expression and accelerate the hydrolysis of adenosine triphosphate (ATP) and adenosine generation .

Biochemical Pathways

The activation of the adenosine A2A receptor by CGS 21680 hydrochloride affects several biochemical pathways. It has been found to increase the expression of CD39 and CD73, enzymes involved in the conversion of ATP to adenosine . This leads to an increase in adenosine levels, which can have various downstream effects, such as vasodilation and decreased inflammation .

Pharmacokinetics

Its solubility in dmso (up to 34 mg/mL) and in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin (up to 20 mg/mL) suggests that it may have good bioavailability .

Result of Action

The activation of the adenosine A2A receptor by CGS 21680 hydrochloride has several molecular and cellular effects. It has been found to reduce venous resistance and increase heart rate and cardiac output in vivo . In an animal model of Huntington’s disease, CGS 21680 hydrochloride slowed motor deterioration, prevented reduction in brain weight, and reduced the size of mutant huntingtin aggregates and intranuclear inclusions . It also increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors .

Action Environment

The action of CGS 21680 hydrochloride can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored under desiccating conditions at -20°C . These factors can influence the stability and efficacy of CGS 21680 hydrochloride.

Safety and Hazards

CGS 21680 hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

CGS 21680 hydrochloride has been used in research for studying various biological processes. For instance, it has been used in an animal model of Huntington’s disease, where it was found to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . It also increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . These findings suggest potential future directions for research involving CGS 21680 hydrochloride.

properties

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVMNOEKKJYJO-MJWSIIAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040999
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CGS 21680 hydrochloride

CAS RN

124431-80-7
Record name CGS 21680A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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